4-Bromo-2-fluoro-N,N,6-trimethylbenzamide
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Overview
Description
4-Bromo-2-fluoro-N,N,6-trimethylbenzamide is an organic compound with the molecular formula C10H11BrFNO It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N,N,6-trimethylbenzamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by fluorination and subsequent amide formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N,N,6-trimethylbenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira reaction, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Catalysts such as palladium are typically employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Bromo-2-fluoro-N,N,6-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biochemical probes and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N,N,6-trimethylbenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, affecting its interactions with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-nitroaniline
- 2-Bromo-4-fluoroanisole
- 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene
Uniqueness
4-Bromo-2-fluoro-N,N,6-trimethylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms, along with the trimethyl groups, makes it particularly versatile in various chemical reactions and applications.
Properties
IUPAC Name |
4-bromo-2-fluoro-N,N,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-4-7(11)5-8(12)9(6)10(14)13(2)3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYJHOCMVQFFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N(C)C)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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